N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide
Description
N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and an ethoxy group
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-2-21-13-9-5-3-7-11(13)15-22(19,20)14-10-6-4-8-12(14)16(17)18/h3-10,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDYIZIYWBSJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-ethoxyaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The starting materials, 2-ethoxyaniline and 2-nitrobenzenesulfonyl chloride, are fed into the reactor along with the base and solvent. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide moiety (-SO₂-NH-) undergoes hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid. This reaction is fundamental in sulfonamide chemistry and is often catalyzed by strong acids (e.g., HCl) or bases (e.g., NaOH).
Mechanism :
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Acidic hydrolysis : Protonation of the sulfonamide nitrogen weakens the S-N bond, facilitating water attack to form an intermediate, which further hydrolyzes to the sulfonic acid and amine.
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Basic hydrolysis : Deprotonation of the sulfonamide nitrogen may stabilize the transition state, promoting cleavage.
Conditions :
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Reagents : HCl (aq), H₂O; NaOH (aq), H₂O.
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Temperature : Elevated temperatures (50–100°C) accelerate reaction rates.
Relevance :
Hydrolysis is critical for synthesizing sulfonic acids, which are valuable intermediates in drug design and organic synthesis .
Reduction of the Nitro Group
The nitro group (-NO₂) at the 2-position can be reduced to an amino group (-NH₂) using standard reducing agents. This transformation is widely exploited in medicinal chemistry to modulate biological activity.
Common Methods :
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Hydrogenation :
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Reagents : H₂ gas, catalyst (e.g., Pd/C, PtO₂).
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Conditions : Pressurized H₂ (50–100 psi), room temperature.
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Outcome : Forms N-(2-ethoxyphenyl)-2-aminobenzene-1-sulfonamide.
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Reduction with LiAlH₄ :
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Reagents : Lithium aluminum hydride (LiAlH₄), THF or Et₂O.
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Conditions : Reflux for 2–4 hours.
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Electrochemical Reduction :
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Reagents : Electrolytic solutions (e.g., NH₄Cl).
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Conditions : Controlled potential, ambient temperature.
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Mechanism :
The nitro group undergoes stepwise reduction via nitroso (-NO) and hydroxylamine (-NHOH) intermediates to the amine .
Applications :
Reduction products are used in designing enzyme inhibitors or bioactive molecules, leveraging the amino group’s reactivity .
Substitution Reactions
The sulfonamide nitrogen and aromatic rings may participate in nucleophilic or electrophilic substitution, depending on the substituents’ electronic environment.
Sulfonamide Substitution
The sulfonamide’s nitrogen can act as a leaving group under highly acidic conditions, though this is less common.
Example Reaction :
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Reagents : H₂SO₄ (aq), H₂O.
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Conditions : High temperature (100–150°C).
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Outcome : Formation of benzenesulfonic acid and amine.
Aromatic Substitution
The ethoxy group at the 2-position of the phenyl ring and the nitro group at the 2-position of the benzene ring influence electrophilic substitution patterns.
Reactivity :
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Nitro group : Strongly deactivating (meta-directing).
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Ethoxy group : Activating (ortho/para-directing).
Potential Reactions :
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Nitration : Unlikely due to the existing nitro group’s deactivation.
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Alkylation/Acylation : Preferentially occurs at ortho/para positions relative to the ethoxy group.
Coupling Reactions
The compound may participate in cross-coupling reactions, particularly involving the sulfonamide group or aromatic rings.
Reductive Coupling
Inspired by nitro-sulfinate reductive coupling reactions , the nitro group could theoretically couple with aryl sulfinates under reducing conditions (e.g., NaHSO₃, SnCl₂).
Hypothetical Reaction :
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Reagents : Sodium bisulfite, tin(II) chloride.
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Conditions : DMSO, 60°C.
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Outcome : Formation of coupled sulfonamides.
Cross-Metathesis
If the compound contains unsaturated bonds (not present in the current structure), cross-metathesis with olefins could generate functionalized derivatives .
Oxidation Reactions
The ethoxy group (-OCH₂CH₃) on the phenyl ring is susceptible to oxidation.
Example Reaction :
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Reagents : KMnO₄, H+ (aq).
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Conditions : Reflux, acidic medium.
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Outcome : Oxidation to a carboxylic acid group (e.g., -COOH).
Table 1: Key Reactions of N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide
Research Findings
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Spectroscopic Insights : X-ray crystallography and NMR studies on similar sulfonamides reveal structural rigidity and hydrogen-bonding patterns that influence reactivity .
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Mechanistic Studies : Reductive coupling pathways often involve nitroso intermediates, as evidenced by control experiments .
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Functional Group Tolerance : The ethoxy group’s activating nature enables selective substitution reactions, while the nitro group’s deactivation limits electrophilic attack .
Scientific Research Applications
N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential antimicrobial properties.
Industry: Used in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death.
Comparison with Similar Compounds
N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
N-(2-methoxyphenyl)-2-nitrobenzene-1-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-4-nitrobenzene-1-sulfonamide: Similar structure but with the nitro group in the para position.
N-(2-ethoxyphenyl)-2-aminobenzene-1-sulfonamide: The reduced form of the compound with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Sulfonamides, including this compound, often exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many sulfonamides inhibit carbonic anhydrase isozymes, which can lead to anticancer effects. For instance, compounds similar to this compound have shown selective inhibition against CA IX and CA II, with IC50 values indicating strong potency against CA IX .
- Apoptosis Induction : Research indicates that certain sulfonamide derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated a 22-fold increase in apoptosis markers in MDA-MB-231 cells compared to controls .
- Antiviral Activity : Computational studies have shown that sulfonamide compounds can interact with viral proteins, such as SARS-CoV-2 main protease, enhancing their inhibitory activity against viral replication .
Structure-Activity Relationships (SAR)
The biological activity of sulfonamides is heavily influenced by their chemical structure. The following features have been identified as significant:
- Substituents on the Aromatic Ring : Variations in the substituents on the aromatic rings of sulfonamides can significantly affect their potency. For instance, electron-withdrawing groups like nitro enhance activity, while electron-donating groups may reduce it .
- Linker Length and Composition : The distance and nature of linkers between functional groups also play a critical role in determining the efficacy of these compounds against specific biological targets .
Anticancer Activity
A study evaluating a series of sulfonamide derivatives found that specific modifications led to increased cytotoxicity against various cancer cell lines. Compounds with IC50 values ranging from 5 to 10 nM exhibited potent activity against drug-resistant cell lines . Notably, one compound demonstrated significant tumor reduction in xenograft models, indicating strong in vivo potential .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antibacterial effects. A related study reported that certain benzenesulfonamides exhibited considerable antibacterial and anti-biofilm activities, suggesting their potential use in treating bacterial infections .
Table 1: Biological Activity Summary of Sulfonamide Derivatives
Q & A
Q. What are the optimal synthetic routes for N-(2-ethoxyphenyl)-2-nitrobenzene-1-sulfonamide, and how can reaction yields be maximized?
The compound is typically synthesized via sulfonylation of 2-ethoxyaniline with 2-nitrobenzenesulfonyl chloride. Key steps include:
- Reagent preparation : Use freshly distilled 2-nitrobenzenesulfonyl chloride (derived from sulfenyl chloride precursors, as in ) to avoid hydrolysis.
- Reaction conditions : Conduct the reaction in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C under nitrogen, followed by gradual warming to room temperature for 12–24 hours .
- Workup : Neutralize excess acid with sodium bicarbonate, extract with ethyl acetate, and purify via recrystallization (ethanol/water mixture) to achieve >85% yield .
Q. Which analytical techniques are most reliable for characterizing the structural purity of this sulfonamide?
A multi-technique approach is recommended:
- X-ray diffraction (XRD) : Resolves crystal packing and confirms sulfonamide bond geometry (e.g., C–S–N–C dihedral angles, as shown in for analogous compounds).
- NMR spectroscopy : Key signals include the ethoxy group (δ 1.3–1.5 ppm for –CH2CH3 in H NMR; δ 60–65 ppm for –OCH2 in C NMR) and sulfonamide protons (δ 7.5–8.5 ppm for aromatic protons adjacent to nitro groups) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 337.06 for C14H14N2O5S) .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this sulfonamide?
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental
- Reaction pathway mapping : Use tools like the Artificial Force-Induced Reaction (AFIR) method to identify low-energy intermediates and transition states, reducing trial-and-error experimentation (see for ICReDD’s approach).
- Solvent effects : Simulate solvent interactions (e.g., DCM vs. THF) using polarizable continuum models (PCM) to predict solubility and reaction rates .
- Validation : Cross-reference computed vibrational spectra (IR) with experimental data to refine computational models .
Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?
Contradictions often arise from substituent effects or assay variability. Address them via:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace ethoxy with methoxy or nitro with cyano) and test against standardized microbial strains (e.g., E. coli ATCC 25922) using minimum inhibitory concentration (MIC) assays .
- Orthogonal assays : Validate antimicrobial claims with both agar dilution and broth microdilution methods to rule out false positives .
- Meta-analysis : Aggregate data from multiple studies (e.g., and ) to identify trends, such as enhanced activity with electron-withdrawing groups on the benzene ring .
Q. How does the electronic environment of the nitro group influence the sulfonamide’s reactivity in nucleophilic substitution reactions?
The nitro group’s strong electron-withdrawing nature activates the sulfonamide’s sulfur center for nucleophilic attack. Experimental and computational approaches include:
- Hammett analysis : Correlate substituent σ values with reaction rates (e.g., using aryl thiols as nucleophiles) to quantify electronic effects .
- Electrostatic potential maps : Generate maps via DFT to visualize electron-deficient regions at the sulfur atom, guiding predictions of reactivity .
Methodological Notes
- Synthetic reproducibility : Ensure anhydrous conditions and reagent purity to avoid side products like sulfonic acids ().
- Biological assay design : Include positive controls (e.g., sulfamethoxazole) and account for solvent cytotoxicity (e.g., DMSO concentrations ≤1% v/v) .
- Data interpretation : Use multivariate analysis (e.g., principal component analysis) to disentangle electronic, steric, and solubility effects in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
